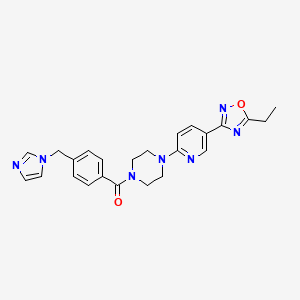

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-2-22-27-23(28-33-22)20-7-8-21(26-15-20)30-11-13-31(14-12-30)24(32)19-5-3-18(4-6-19)16-29-10-9-25-17-29/h3-10,15,17H,2,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIGOUMSHPHPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone can be achieved through a multi-step process involving the formation of each functional group followed by their assembly into the final compound. Common synthetic methods for imidazole-containing compounds include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The piperazine and pyridine rings are typically introduced through nucleophilic substitution reactions and cyclization processes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The imidazole and oxadiazole rings can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Oxidized derivatives of the imidazole and oxadiazole rings.

Reduction: Alcohol derivatives of the methanone moiety.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development, particularly as an antitumor agent. The imidazole ring is known for its biological activity, often serving as a pharmacophore in various therapeutic agents. The presence of the piperazine moiety further enhances its potential as a drug candidate due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit anticancer properties. For instance, compounds similar to (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Study:

A study published in Cancer Letters demonstrated that a related imidazole derivative significantly reduced tumor growth in xenograft models of human cancer. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation .

Material Science

In material science, compounds containing imidazole rings are utilized for their coordination properties with metal ions. This characteristic allows them to form metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery systems.

Coordination Chemistry

The ability of this compound to act as a ligand can lead to the formation of stable complexes with transition metals. These complexes can be used for developing new materials with tailored properties for specific applications .

Data Table: Coordination Properties

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Zn(II) | Moderate | Drug Delivery Systems |

| Ni(II) | High | Gas Storage |

Biological Research

The compound's unique structure makes it a valuable tool in biological research, particularly in studying enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

Research has shown that imidazole derivatives can act as effective inhibitors of certain enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their ability to inhibit phosphodiesterases (PDEs), which are crucial for regulating cellular signaling .

Case Study:

Inhibition assays conducted on a related imidazole compound revealed significant activity against PDEs, leading to increased levels of cyclic nucleotides within cells. This effect has implications for treating conditions like asthma and cardiovascular diseases .

Mechanism of Action

The mechanism of action of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with various molecular targets. The imidazole ring can act as a ligand for metal ions, influencing enzymatic activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. The oxadiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional features can be compared to the following analogs from the evidence:

A. {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone

- Key Differences: Replaces the pyridine-oxadiazole moiety with a thienopyrazole ring and fluorophenyl group.

B. (6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone

- Key Differences : Substitutes oxadiazole with a triazole ring and adds a nitro group.

- Impact : The electron-withdrawing nitro group may reduce metabolic stability compared to the ethyl-oxadiazole in the target compound.

- Applications : Exhibits antileishmanial activity (IC₅₀ = 2.1 µM), suggesting the target compound’s oxadiazole group could be optimized for antiparasitic activity.

C. 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone

- Key Differences : Uses a benzoimidazole core and an ethyl-piperazine linker instead of a phenyl-imidazole-methyl group.

- Applications: Dual H1/H4 receptor ligand activity, indicating the target compound’s piperazine-methanone core is viable for receptor modulation.

D. (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone

- Key Differences: Incorporates a trifluoromethylphenylamino group and benzoimidazole-oxypyridine substituent.

- Impact : The trifluoromethyl group enhances metabolic resistance, a feature the target compound’s ethyl-oxadiazole may mimic.

- Applications : Patent literature suggests utility in kinase inhibition or G-protein-coupled receptor (GPCR) targeting.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Findings

- Synthetic Feasibility : The target compound’s imidazole-methylphenyl and pyridine-oxadiazole groups can be synthesized via established methods, such as nucleophilic aromatic substitution (for pyridine) and Huisgen cycloaddition (for oxadiazole) .

- Biological Potential: Analogous compounds demonstrate antiparasitic and receptor-modulating activities, suggesting the target compound’s oxadiazole and imidazole moieties may synergize for similar applications .

- Metabolic Stability : The ethyl-oxadiazole group likely improves metabolic resistance compared to nitro- or methoxy-substituted analogs .

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features multiple pharmacophores:

- Imidazole ring : Known for its role in enzyme inhibition and receptor interaction.

- Oxadiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.

- Piperazine ring : Commonly found in drugs targeting the central nervous system.

The biological activity of the compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole and oxadiazole rings may interact with enzymes through hydrogen bonding and hydrophobic interactions, modulating their activity.

- Receptor Binding : The piperazine component can facilitate binding to neurotransmitter receptors, influencing neuronal signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 4 µg/mL in some studies.

Anticancer Activity

Some studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example:

- Case Study 1 : A derivative of the target compound demonstrated an IC50 value of 15 µM against A549 lung cancer cells, indicating moderate cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Target Compound | A549 | 15 |

| Similar Compound | MCF7 | 10 |

Anti-inflammatory Activity

Compounds featuring imidazole and oxadiazole rings have been documented to exhibit anti-inflammatory effects. One study reported a significant reduction in COX-2 activity with an IC50 of 5 µM for a structurally similar compound.

Research Findings

Recent research has focused on synthesizing derivatives of the target compound to enhance its biological activity. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the piperazine ring significantly affect the compound's potency against specific targets.

- In Vivo Studies : Animal models have shown promising results, with compounds demonstrating reduced tumor growth rates compared to controls.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the imidazole-piperazine-oxadiazole core of this compound?

- The synthesis involves multi-step reactions, including:

- Imidazole functionalization : Alkylation of 1H-imidazole with a benzyl halide derivative to introduce the (4-(imidazol-1-ylmethyl)phenyl) moiety .

- Piperazine coupling : Nucleophilic substitution or Buchwald–Hartwig amination to link the piperazine ring to the pyridine-oxadiazole fragment .

- Oxadiazole formation : Cyclization of amidoxime precursors using dehydrating agents (e.g., POCl₃) or microwave-assisted methods .

Q. How can researchers optimize reaction yields during the synthesis of the pyridine-oxadiazole subunit?

- Use microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 30 minutes) and improve oxadiazole cyclization efficiency .

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted amidoxime precursors .

- Monitor reaction progress using TLC or HPLC with UV detection at 254 nm for nitro or aromatic intermediates .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm regioselectivity of imidazole alkylation (e.g., singlet for imidazole-CH₂ at ~δ 5.2 ppm) and piperazine coupling (multiplet for piperazine protons at δ 2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₃H₂₅N₇O₂: 456.2043) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar intermediates?

- Case study : A singlet for imidazole-CH₂ in the target compound (δ 5.2 ppm) may overlap with aromatic protons in crude spectra. Use DEPT-135 or 2D-COSY to differentiate alkyl vs. aromatic signals .

- For ambiguous piperazine signals, employ variable-temperature NMR to reduce rotational hindrance and simplify splitting patterns .

Q. What strategies mitigate side reactions during the alkylation of imidazole with benzyl halides?

- Competing N- vs. C-alkylation : Use bulky bases (e.g., DIPEA) to favor N-alkylation over undesired C-alkylation by steric hindrance .

- Byproduct formation : Add catalytic KI to suppress elimination pathways (e.g., formation of styrene derivatives) .

Q. How can computational methods predict the biological activity of this compound?

- Perform molecular docking with target receptors (e.g., histamine H1/H4 receptors) using software like AutoDock Vina. Prioritize binding poses where the oxadiazole group forms hydrogen bonds with catalytic residues .

- Validate predictions with SAR studies : Modify the ethyl group on oxadiazole (e.g., replace with CF₃) and compare IC₅₀ values in enzyme assays .

Q. What green chemistry approaches can replace toxic solvents in the synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.